The Molecular Basis of Iron-Zinc Interaction in Cellular Metabolism: A Technical Guide
The Molecular Basis of Iron-Zinc Interaction in Cellular Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iron and zinc are essential divalent metals crucial for a myriad of physiological processes. Their cellular metabolism is intricately linked, often involving shared transport and regulatory pathways. Understanding the molecular basis of their interaction is paramount for elucidating the mechanisms of various diseases and for the development of novel therapeutic strategies. This technical guide provides an in-depth analysis of the core molecular players and pathways governing the interplay between iron and zinc homeostasis.
Key Transporters in Iron-Zinc Crosstalk
The cellular uptake, efflux, and compartmentalization of iron and zinc are mediated by a host of transmembrane transporters. Several of these transporters exhibit affinity for both metals, leading to competitive or cooperative interactions.
Divalent Metal-Ion Transporter 1 (DMT1)
DMT1, also known as NRAMP2 or SLC11A2, is a proton-coupled transporter with a primary role in the intestinal absorption of non-heme iron.[1] However, it also facilitates the transport of other divalent metals.
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Substrate Profile: While DMT1 is an iron-preferring transporter, it can also transport zinc, albeit with a lower affinity.[2][3] Studies have shown that zinc can act as a weak competitive inhibitor of DMT1-mediated iron transport.[3]
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Regulation by Zinc: Interestingly, zinc has been shown to upregulate the expression of DMT1 at both the mRNA and protein levels in intestinal Caco-2 cells.[4][5] This induction of DMT1 by zinc appears to be mediated by a PI3K/IRP2-dependent mechanism, leading to increased iron uptake.[5]
ZRT/IRT-like Protein (ZIP) Family
The ZIP family of transporters (SLC39A) primarily functions in the influx of zinc into the cytoplasm from the extracellular space or intracellular organelles.[6] Several ZIP transporters have been implicated in iron transport as well.
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ZIP8 (SLC39A8): ZIP8 has been identified as a transporter for both iron and zinc.[7] Iron and zinc inhibit the uptake of each other through ZIP8, suggesting a competitive interaction.[7] Iron loading has been shown to upregulate the cell-surface expression of ZIP8.[7]
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ZIP14 (SLC39A14): ZIP14 is a broad-scope metal-ion transporter that mediates the uptake of zinc and non-transferrin-bound iron (NTBI).[8] It is particularly important in iron uptake from the plasma during conditions of iron overload.[7]
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Other ZIPs: In some organisms, other ZIP family members have been identified as potential iron transporters, especially in the absence of traditional iron transporters like NRAMP.[9]
Ferroportin (FPN1)
Ferroportin, also known as SLC40A1 or IREG1, is the only known cellular iron exporter.[10][11] It plays a critical role in releasing iron from enterocytes and macrophages into the bloodstream.[10][11]
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Zinc Transport: Ferroportin has been shown to mediate the efflux of zinc, in addition to iron and cobalt.[12][13] However, its role in systemic zinc homeostasis appears to be modest compared to dedicated zinc exporters like ZnT1.[13]
-
Regulation by Zinc: Zinc treatment in intestinal cells has been shown to increase the expression of ferroportin, thereby enhancing the basolateral exit of iron.[14][15] This regulation may be mediated by the Metal Transcription Factor-1 (MTF1).[14][15]
Regulatory Pathways and Molecular Interactions
The homeostasis of iron and zinc is tightly controlled by complex regulatory networks that respond to cellular metal status.
Iron Regulatory Protein (IRP)/Iron Responsive Element (IRE) System
The IRP/IRE system is a primary post-transcriptional regulatory mechanism for maintaining iron homeostasis. The binding of Iron Regulatory Proteins (IRPs) to Iron Responsive Elements (IREs) in the untranslated regions of target mRNAs modulates their translation or stability.
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Influence of Zinc: Zinc has been shown to influence the IRP/IRE system. Zinc treatment can lead to an increased abundance of IRP2 protein, which in turn stabilizes DMT1 mRNA, leading to increased DMT1 expression and iron uptake.[5]
Hepcidin (B1576463)
Hepcidin is a peptide hormone that acts as the master regulator of systemic iron homeostasis.[16] It functions by binding to ferroportin, inducing its internalization and degradation, thereby reducing iron export into the plasma.[16][17]
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Modulation by Zinc: There is evidence to suggest that zinc can modulate hepcidin expression.[18] Zinc deficiency has been reported to up-regulate pathways that can influence hepcidin, and zinc salts have been shown to increase hepcidin expression in hepatoma cells.[18]
Metallothioneins (MTs)
Metallothioneins are cysteine-rich proteins with a high affinity for binding divalent metals, particularly zinc.[19][20] They play a crucial role in zinc homeostasis and detoxification of heavy metals.[19][21]
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Indirect Interaction with Iron: While MTs do not directly bind iron with high affinity, their interaction with zinc has indirect consequences for iron metabolism. By sequestering zinc, MTs can influence the availability of zinc for regulatory processes that affect iron-responsive genes.[22] Furthermore, there is evidence of a direct interaction between MT and ferritin, where MT can reduce Fe(III) stored in ferritin, leading to the release of Fe(II).[19]
Quantitative Data on Iron-Zinc Interaction
| Transporter | Interacting Ion | Kinetic Parameter | Value | Cell/System | Reference |
| DMT1 | Zinc (as inhibitor of Fe²⁺ transport) | K₀.₅ | ~19 µM | Xenopus oocytes | [3] |
| ZIP8 | Iron (Fe²⁺) | K₀.₅ | ~0.7 µM | Xenopus oocytes | [7] |
| ZIP8 | Zinc (Zn²⁺) | - | - | HEK 293T cells | [7] |
| Ferroportin | Iron (Fe²⁺) | Apparent affinity constant | < 10⁻⁷ M | Xenopus oocytes | [12] |
| Ferroportin | Zinc (Zn²⁺) | - | Efflux stimulated | Xenopus oocytes | [12] |
Experimental Protocols
Intracellular Metal Quantification using Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
This protocol outlines the general steps for quantifying intracellular iron and zinc concentrations.
Objective: To determine the total intracellular concentration of iron and zinc in cultured cells following experimental treatments.
Materials:
-
Cultured cells (e.g., Caco-2, HepG2)
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Cell culture medium and supplements
-
Phosphate-buffered saline (PBS), ice-cold
-
Trypsin-EDTA
-
Nitric acid (trace metal grade)
-
Hydrogen peroxide (30%, trace metal grade)
-
ICP-MS instrument
-
Certified iron and zinc standards for calibration
Procedure:
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere and grow. Treat the cells with the compounds of interest (e.g., different concentrations of iron or zinc salts) for the desired duration.
-
Cell Harvesting:
-
Aspirate the culture medium and wash the cells three times with ice-cold PBS to remove any extracellular metals.
-
Harvest the cells by trypsinization.
-
Centrifuge the cell suspension to pellet the cells.
-
Wash the cell pellet twice with ice-cold PBS.
-
-
Cell Lysis and Digestion:
-
Resuspend the cell pellet in a known volume of high-purity water.
-
Count an aliquot of the cell suspension to determine the cell number.
-
Transfer a known number of cells to a clean, acid-washed tube.
-
Add concentrated nitric acid (and optionally hydrogen peroxide) to the cell suspension for acid digestion.
-
Heat the samples according to a validated digestion protocol (e.g., using a heating block or microwave digester) until the solution is clear.
-
-
Sample Analysis:
-
Dilute the digested samples to the appropriate volume with high-purity water to bring the metal concentrations within the linear range of the ICP-MS instrument.
-
Prepare a series of calibration standards from the certified iron and zinc stock solutions.
-
Analyze the samples and standards using ICP-MS.[23][24][25][26][27]
-
-
Data Analysis:
-
Generate a calibration curve from the standard measurements.
-
Determine the concentration of iron and zinc in the samples from the calibration curve.
-
Calculate the intracellular metal content per cell or per microgram of protein.
-
Förster Resonance Energy Transfer (FRET) for Studying Protein-Metal Interactions
This protocol provides a conceptual framework for using FRET to investigate the interaction between a protein and a metal ion (e.g., zinc or iron). This technique is particularly useful for detecting conformational changes in a protein upon metal binding.[28]
Principle: FRET is a distance-dependent energy transfer between a donor fluorophore and an acceptor. In the context of protein-metal interactions, a fluorescently labeled protein can serve as the donor, and the metal ion itself can act as a quencher (acceptor) if their spectral properties overlap.[29] Alternatively, a metal-binding dye can be used as the acceptor.
Materials:
-
Purified protein of interest, fluorescently labeled (e.g., with GFP fusion or a specific fluorescent dye).
-
Solutions of iron and zinc salts of varying concentrations.
-
Fluorometer or fluorescence microscope capable of FRET measurements.
-
Appropriate buffer solutions.
Procedure:
-
Protein Labeling: If not intrinsically fluorescent, label the purified protein with a suitable donor fluorophore at a specific site.
-
Fluorescence Spectroscopy:
-
Place the fluorescently labeled protein solution in a cuvette.
-
Measure the baseline fluorescence emission of the donor fluorophore at its characteristic excitation wavelength.
-
-
Titration with Metal Ions:
-
Add increasing concentrations of the metal ion (iron or zinc) to the protein solution.
-
After each addition, allow the system to equilibrate and then measure the fluorescence emission of the donor.
-
-
FRET Measurement:
-
If the metal ion acts as a quencher, a decrease in the donor fluorescence intensity will be observed.
-
If a metal-binding acceptor dye is used, an increase in the acceptor's fluorescence emission (sensitized emission) and a corresponding decrease in the donor's fluorescence will be observed.
-
-
Data Analysis:
-
Calculate the FRET efficiency (E) at each metal concentration.
-
Plot the FRET efficiency or the change in donor/acceptor fluorescence as a function of the metal ion concentration.
-
From this binding curve, the dissociation constant (Kd) for the protein-metal interaction can be determined.
-
Visualizations of Signaling Pathways and Workflows
Signaling Pathway of Zinc-Induced Iron Uptake
References
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- 2. Iron, copper, and zinc transport: inhibition of divalent metal transporter 1 (DMT1) and human copper transporter 1 (hCTR1) by shRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. H+-coupled divalent metal-ion transporter-1: Functional properties, physiological roles and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Zinc regulates the function and expression of the iron transporters DMT1 and IREG1 in human intestinal Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Zinc induces iron uptake and DMT1 expression in Caco-2 cells via a PI3K/IRP2 dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Structure, Function, Regulation and Phylogenetic Relationship of ZIP Family Transporters of Plants [frontiersin.org]
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- 8. journals.physiology.org [journals.physiology.org]
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- 10. Ferroportin - Wikipedia [en.wikipedia.org]
- 11. Ferroportin-mediated iron transport: expression and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Functional properties of human ferroportin, a cellular iron exporter reactive also with cobalt and zinc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
- 14. mdpi.com [mdpi.com]
- 15. Iron and Zinc Homeostasis and Interactions: Does Enteric Zinc Excretion Cross-Talk with Intestinal Iron Absorption? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Hepcidin: regulation of the master iron regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Frontiers | Iron, hepcidin, and the metal connection [frontiersin.org]
- 19. The role of metallothionein interactions with other proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The Role of Metallothionein in Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Concurrent repletion of iron and zinc reduces intestinal oxidative damage in iron- and zinc-deficient rats - PMC [pmc.ncbi.nlm.nih.gov]
- 23. spectroscopyonline.com [spectroscopyonline.com]
- 24. Measuring Intracellular Metal Concentration via ICP-MS Following Copper Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. pepolska.pl [pepolska.pl]
- 27. Measuring Intracellular Metal Concentration via ICP-MS Following Copper Exposure | Springer Nature Experiments [experiments.springernature.com]
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- 29. biorxiv.org [biorxiv.org]
